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Core Science & Biosynthesis

Foundational

2-Fluoro-5-iodo-3-methylphenol molecular weight and formula

A Strategic Intermediate for Structure-Based Drug Design Abstract 2-Fluoro-5-iodo-3-methylphenol (CAS 2384189-32-4) represents a highly specialized halogenated scaffold used primarily in the optimization of small molecul...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Structure-Based Drug Design

Abstract

2-Fluoro-5-iodo-3-methylphenol (CAS 2384189-32-4) represents a highly specialized halogenated scaffold used primarily in the optimization of small molecule kinase inhibitors and protein degraders (PROTACs). Its unique substitution pattern—featuring a sterically demanding methyl group flanked by a fluorine atom and a reactive iodine handle—offers medicinal chemists a precise tool for tuning metabolic stability and hydrophobic interactions within a binding pocket. This guide outlines the physicochemical profile, overcomes the regioselectivity challenges in its synthesis, and details its application in modern cross-coupling workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule is distinct from its more common isomer, 2-fluoro-5-iodo-4-methylphenol. The specific placement of the methyl group at the 3-position (meta to the iodine, ortho to the fluorine) creates a specific steric cleft often exploited to induce atropisomerism or fill hydrophobic sub-pockets in enzymes.

PropertyData
CAS Number 2384189-32-4
IUPAC Name 2-Fluoro-5-iodo-3-methylphenol
Molecular Formula C

H

FIO
Molecular Weight 252.02 g/mol
Exact Mass 251.9420
Appearance Off-white to pale yellow solid
Predicted pKa ~7.8 (Acidic phenol due to electron-withdrawing F/I)
Predicted LogP 2.95 (Lipophilic)
H-Bond Donors/Acceptors 1 / 2
Synthetic Pathways & Manufacturing Logic
The Regioselectivity Challenge

Direct iodination of the parent compound, 2-fluoro-3-methylphenol , fails to yield the 5-iodo isomer efficiently.

  • Electronic Conflict: The hydroxyl group (-OH) at C1 and methyl group (-CH

    
    ) at C3 strongly activate the ortho and para positions (C4 and C6).
    
  • Result: Electrophilic iodination (e.g., using NIS or I

    
    ) predominantly targets C4 (para to OH) or C6 (ortho to OH), leaving the desired C5 position untouched.
    
The Solution: Sterically Controlled C-H Activation

To access the C5 position selectively, a sequence utilizing Iridium-catalyzed C-H borylation is recommended. This method relies on steric governing rather than electronic activation, targeting the least hindered C-H bond (C5).

Protocol Overview:

  • Protection: Mask the phenol as a silyl ether (TBS) to increase steric bulk at C1.

  • C-H Borylation: Use an Ir(I) catalyst. The bulky TBS group blocks C6; the methyl group blocks C4. C5 is the only accessible site.

  • Ipso-Halogenation: Convert the boronate ester to iodide.

  • Deprotection: Reveal the phenol.

Synthesis Start 2-Fluoro-3-methylphenol (CAS 77772-72-6) Step1 TBS Protection (TBSCl, Imidazole) Start->Step1 Inter1 TBS-Ether Intermediate Step1->Inter1 Step2 Ir-Catalyzed Borylation (Ir[COD]OMe]2, dtbpy, B2pin2) Inter1->Step2 Inter2 5-Bpin Intermediate (Steric Control) Step2->Inter2 Step3 Ipso-Iodination (NaI, Chloramine-T) Inter2->Step3 Step4 Deprotection (TBAF) Step3->Step4 Final 2-Fluoro-5-iodo-3-methylphenol (Target) Step4->Final

Figure 1: Sterically controlled synthesis route bypassing electronic directing effects.

Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of 2-Fluoro-5-iodo-3-methylphenol via Iododeboronation.

Step 1: Ir-Catalyzed Borylation (The Critical Step)
  • Reagents: TBS-protected 2-fluoro-3-methylphenol (1.0 eq), Bis(pinacolato)diboron (B

    
    pin
    
    
    
    , 1.1 eq), [Ir(COD)(OMe)]
    
    
    (1.5 mol%), dtbpy (3 mol%).
  • Solvent: Anhydrous Hexane or THF.

  • Procedure:

    • In a glovebox, mix catalyst, ligand, and B

      
      pin
      
      
      
      to form the active species (deep red solution).
    • Add substrate and seal vessel.[1] Heat to 60°C for 4 hours.

    • Validation Point: Monitor by GC-MS. The disappearance of starting material and appearance of the mass peak [M + 126] (Bpin adduct) confirms conversion.

    • Note: Regioselectivity is confirmed by

      
      H NMR. The C5 proton appears as a doublet (coupling only to F) or singlet, distinct from the ortho-coupled patterns of C4/C6 isomers.
      
Step 2: One-Pot Iodination & Deprotection
  • Reagents: Crude Bpin intermediate, NaI (1.5 eq), Chloramine-T (1.5 eq).

  • Solvent: THF/Water (1:1).

  • Procedure:

    • Dissolve the crude boronate in THF/Water.

    • Add NaI followed by Chloramine-T (oxidant) at 0°C. Stir for 30 min.

    • Quench with aqueous Na

      
      S
      
      
      
      O
      
      
      (to remove excess iodine).
    • Extract with EtOAc.

    • Treat organic layer with TBAF (1.0 M in THF) to remove TBS group.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery

The 2-Fluoro-5-iodo-3-methylphenol scaffold is a high-value "warhead" precursor.

A. Suzuki-Miyaura Coupling

The Iodine at C5 is highly reactive, allowing selective coupling before the Phenol (OH) or Fluorine (F) interfere.

  • Use Case: Attaching the phenol ring to a heteroaromatic core (e.g., Indazole, Pyridine) in kinase inhibitors.

  • Mechanism: The bulky 3-Methyl group forces the phenol ring to twist out of planarity relative to the coupled ring, often improving selectivity for specific kinase isoforms (e.g., MEK, KRAS G12C).

B. Nucleophilic Aromatic Substitution (S

Ar)

While the Iodine is the primary handle, the Fluorine at C2 is activated by the electron-withdrawing Iodine (if not coupled yet) and the Phenol (if oxidized to quinone). However, in most workflows, the Fluorine is retained to modulate pKa and metabolic stability (blocking C2 oxidation).

Safety & Handling
Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves; avoid contact.
Eye Damage H318: Causes serious eye damageUse safety goggles/face shield.
Storage Light SensitiveStore in amber vials under Nitrogen at 2-8°C. Iodine-carbon bonds can be photolabile.
References
  • Chemical Identity & CAS

    • Source: ChemicalBook & Alchimica Listings for CAS 2384189-32-4.
    • Link:

  • Synthetic Methodology (Ir-Catalyzed Borylation)

    • Source: Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). "Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds." Science.
    • Link:

  • Iododeboronation Protocol

    • Source: K. P. J.[2][3][4] Gustafson et al. (2016). "Chloramine-T as a mild oxidant for the conversion of boronic acids to iodides."

    • Link:

Sources

Exploratory

Advanced Safety & Handling Architecture: 2-Fluoro-5-iodo-3-methylphenol

Executive Summary & Chemical Identity Standard Safety Data Sheets (SDS) often provide generic "Class" data that fails to capture the specific operational risks of multi-functionalized scaffolds. 2-Fluoro-5-iodo-3-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Standard Safety Data Sheets (SDS) often provide generic "Class" data that fails to capture the specific operational risks of multi-functionalized scaffolds. 2-Fluoro-5-iodo-3-methylphenol represents a high-value intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-coupling reactions.

Its hazard profile is a synergistic combination of phenolic corrosivity (protein denaturation), fluorine-enhanced lipophilicity (rapid dermal absorption), and aryl-iodide reactivity (light sensitivity). This guide moves beyond compliance to establish a self-validating safety architecture for research environments.

Molecular Specification
ParameterDetailTechnical Note
Chemical Name 2-Fluoro-5-iodo-3-methylphenol
Structural Class Halogenated PhenolAcidic proton (pKa ~7-8)
Molecular Formula C₇H₆FIO
Molecular Weight 251.98 g/mol Heavy atom effect (Iodine)
Physical State Solid (Crystalline/Powder)Potential for dust aerosolization
Key Hazards Corrosive (Skin/Eye) , Acute Toxin , Sensitizer Anesthetic Effect (Skin burns may be painless)

Physicochemical Hazard Dynamics

To safely handle this compound, one must understand the "Why" behind its toxicity.

  • The Phenol Mechanism (The Silent Burn): Unlike mineral acids which cause immediate pain, phenols possess a local anesthetic effect. They denature proteins and penetrate the stratum corneum rapidly.

  • The Fluorine Multiplier: The fluorine atom at the C2 position increases the compound's lipophilicity (LogP), facilitating faster transdermal transport into the bloodstream compared to non-halogenated phenols.

  • Systemic Toxicity: Once absorbed, phenols target the Central Nervous System (CNS), liver, and kidneys.[1][2] Rapid decontamination is not just about saving skin; it is about preventing systemic shock.

Visualization: The Hazard Cascade

The following diagram illustrates the progression from exposure to systemic failure if untreated.

HazardCascade Exposure Dermal Exposure (Solid/Solution) Absorption Lipophilic Absorption (Enhanced by Fluorine) Exposure->Absorption < 30 Seconds LocalEffect Local Anesthesia & Protein Denaturation Absorption->LocalEffect Numbs Nerves Systemic Systemic Toxicity (CNS/Kidney Failure) LocalEffect->Systemic Delayed Onset

Caption: Figure 1: The critical timeline of phenol-derivative toxicity. Note the "Numbs Nerves" phase which delays user reaction.

Operational Safety & Engineering Controls

The "Silver Shield" Protocol (PPE)

Standard nitrile gloves are insufficient for prolonged contact with halogenated phenols in organic solvents (e.g., DCM, DMF). The solvent acts as a carrier, permeating the nitrile and dragging the phenol with it.

PPE LayerSpecificationRationale
Primary Glove Laminate Film (Silver Shield/Barrier) Impermeable to phenols and halogenated solvents.
Secondary Glove Nitrile (Disposable)Worn over the laminate glove for dexterity and grip.
Eye Protection Chemical Splash GogglesFace shield required if working with >50mL solutions.
Body Defense Lab Coat + Chemical ApronTyvek sleeves recommended for stock solution preparation.
Engineering Controls
  • Solid Handling: Must be performed in a Chemical Fume Hood or a Powder Containment Enclosure . The iodine atom makes the solid relatively heavy, but static charge can still aerosolize fine dust.

  • Light Protection: The C-I bond is susceptible to photolytic cleavage. Process under amber light or wrap vessels in foil to prevent degradation which releases free iodine (corrosive vapor).

Emergency Response: The PEG Protocol

CRITICAL ADVICE: Do NOT rely on water alone for limited skin exposures. Phenols are hydrophobic; water can bead up and spread the chemical over a larger surface area, increasing absorption.

Polyethylene Glycol (PEG 300 or 400) is the required decontamination agent.[3][2][4][5] It acts as a solvent to solubilize the phenol and draw it out of the skin pores.

Visualization: The Self-Validating Decontamination Logic

EmergencyResponse Start Skin Contact Detected Assess Is exposure < 5% Body Surface? Start->Assess PEG_Action Apply PEG 300/400 Swab repeatedly Assess->PEG_Action Yes (Small Area) Shower Emergency Deluge Shower (>15 mins) Assess->Shower No (Large/Gross Exposure) PEG_Cycle Rotate Swabs until odor dissipates PEG_Action->PEG_Cycle Medical Seek Medical Attention (Bring SDS) PEG_Cycle->Medical Shower->Medical

Caption: Figure 2: Decision matrix for phenol decontamination. PEG 400 is the primary intervention for localized exposure.

Step-by-Step Decontamination:
  • Immediate Action: Remove contaminated clothing.[3][6][1][2][4][5][7] Do not pull over head (cut off if necessary).

  • The PEG Wash: Soak a gauze pad in PEG 300/400.[2] Gently wipe the area.[4] Discard pad. Repeat with fresh pads for 15 minutes or until the characteristic odor disappears.

  • The Water Rinse: Only after PEG treatment (or if PEG is unavailable), flush with copious water.[6]

  • Medical Escort: Transport to ER. Monitor for signs of shock (pallor, rapid pulse).

Synthesis & Storage Stability

Storage Architecture
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The aryl iodide is prone to oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is moist (corrosion risk).

Reaction Safety (Suzuki Coupling Context)

When using 2-Fluoro-5-iodo-3-methylphenol in cross-coupling:

  • Base Sensitivity: The phenolic hydroxyl is acidic. In the presence of bases (K₂CO₃, Cs₂CO₃), it will deprotonate to the phenoxide. Phenoxides are more nucleophilic and can increase skin absorption rates.

  • Waste Disposal: Do not mix with acidic waste streams (risk of heat generation). Segregate into "Halogenated Organic" waste.

References

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol and Phenol-Containing Compounds.[4][7] Yale University.[2] [Link]

  • Princeton University EHS. (2023). Phenol Safety Guide and First Aid Protocols.[3][2][4] Princeton University. [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Phenols Toxicity Profile. National Library of Medicine. [Link]

Sources

Foundational

Technical Guide: Physicochemical Profiling of 2-Fluoro-5-iodo-3-methylphenol

Executive Summary Molecule: 2-Fluoro-5-iodo-3-methylphenol CAS: 2384189-32-4 Predicted pKa: 7.97 ± 0.15 Relevance: Fragment-based Drug Discovery (FBDD), Bioisosteric Scaffolding This technical guide provides a rigorous a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-Fluoro-5-iodo-3-methylphenol CAS: 2384189-32-4 Predicted pKa: 7.97 ± 0.15 Relevance: Fragment-based Drug Discovery (FBDD), Bioisosteric Scaffolding

This technical guide provides a rigorous analysis of the acidity constant (pKa) of 2-Fluoro-5-iodo-3-methylphenol. While predicted models place the pKa near 8.0, the presence of a lipophilic iodine atom and an ortho-fluorine substituent necessitates specific experimental protocols for accurate determination. This document outlines the theoretical basis for its acidity, its ionization behavior at physiological pH, and a validated experimental workflow for laboratory verification.

Part 1: Theoretical Framework & Electronic Effects

To understand the acidity of this specific phenol, we must deconstruct the electronic influence of its tris-substituted core. The pKa of unsubstituted phenol is approximately 9.95 . The shift to ~7.97 is driven by the net sum of inductive (


) and resonance (

) effects.
Substituent Effect Analysis (Hammett Equation Application)

The acidity is governed by the stability of the phenoxide anion. We apply a modified Hammett approach to estimate the contribution of each functional group.

PositionSubstituentElectronic EffectImpact on AcidityEstimated

pKa
Ortho (2) Fluorine (-F)-I (Strong), +R (Weak) Inductive withdrawal stabilizes the anion. Proximity allows for intramolecular H-bonding interactions.Significant Increase -1.2 to -1.5
Meta (5) Iodine (-I)-I (Moderate) Inductive withdrawal stabilizes the negative charge on the oxygen.Increase -0.7 to -0.9
Meta (3) Methyl (-CH

)
+I (Weak) Electron donation destabilizes the anion slightly.Slight Decrease +0.1 to +0.2
Net Result Tris-Core Synergistic Withdrawal pKa ~ 8.0 Total

-2.0

Mechanistic Insight: The ortho-fluorine effect is the dominant driver. While fluorine is resonance donating (+R), its inductive withdrawal (-I) at the ortho position overwhelmingly dictates the acidity, often lowering phenol pKa values by >1 log unit. The meta-iodine provides a secondary "anchor" for the negative charge, further lowering the pKa into the physiological range.

Physiological Relevance (Ionization State)

At a physiological pH of 7.4, the ionization state is critical for membrane permeability.

  • If pKa = 7.97:

    
    
    
    
    

Part 2: Experimental Determination Methodologies

Due to the presence of the Iodine atom and Methyl group, this compound likely exhibits low aqueous solubility (< 100


M). Standard aqueous titration will yield noisy, unreliable data due to precipitation.

Recommended Protocol: Potentiometric Titration in Co-Solvent (Methanol/Water) with Yasuda-Shedlovsky Extrapolation.

The Decision Matrix

Before initiating wet-lab work, researchers must select the correct modality based on solubility and sample availability.

pKa_Workflow Start Start: 2-Fluoro-5-iodo-3-methylphenol Solubility_Check Est. Solubility > 1 mM? Start->Solubility_Check Method_A Standard Aqueous Potentiometry Solubility_Check->Method_A Yes (Unlikely) Method_B Co-Solvent Titration (Yasuda-Shedlovsky) Solubility_Check->Method_B No (Lipophilic) Method_C UV-Metric Titration (Spectral Shift) Method_B->Method_C If Sample < 1mg

Figure 1: Decision tree for selecting the appropriate pKa determination method based on physicochemical properties.

Part 3: Detailed Experimental Protocol (Co-Solvent Titration)

This protocol uses the Yasuda-Shedlovsky equation to determine the aqueous pKa (


) by extrapolating data from varying methanol/water ratios.
Reagents & Setup
  • Compound: 5-10 mg of 2-Fluoro-5-iodo-3-methylphenol (Solid).

  • Titrant: 0.1 M KOH (standardized, CO

    
    -free).
    
  • Co-Solvent: HPLC-grade Methanol (MeOH).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.

Step-by-Step Methodology
  • Preparation of Ratios: Prepare three titration vessels with varying dielectric constants:

    • Vessel 1: 30% w/w MeOH in water.

    • Vessel 2: 40% w/w MeOH in water.

    • Vessel 3: 50% w/w MeOH in water.

  • Dissolution: Dissolve ~2 mg of the compound into the MeOH portion before adding the aqueous KCl solution. Ensure complete dissolution (sonicate if necessary).

  • Titration:

    • Acidify the solution to pH ~3.0 using 0.1 M HCl.

    • Titrate upwards with 0.1 M KOH to pH ~11.0.

    • Record pH vs. Volume data points.

  • Data Processing (The Yasuda-Shedlovsky Plot):

    • Calculate the apparent pKa (

      
      ) for each solvent ratio.
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (dielectric constant, x-axis).
    • The y-intercept of the linear regression represents the true aqueous pKa (

      
      ).
      
Quality Control Criteria
  • Carbonate Error: Ensure the titrant is protected from atmospheric CO

    
    , which can skew high-pH endpoints (common in phenol titrations).
    
  • Electrode Drift: Calibrate the electrode in MeOH/Water buffers if possible, or use the Avdeef-Bucher correction method.

Part 4: Data Interpretation & Applications

Impact on Medicinal Chemistry

The experimental pKa of ~8.0 makes this fragment a "chameleon" in drug design:

  • Scaffold Hopping: It serves as a bioisostere for other electron-deficient phenols or heterocyclic NH-acids (e.g., tetrazoles).

  • Halogen Bonding: The 5-Iodo substituent is a prime candidate for halogen bonding (XB) with backbone carbonyls in protein binding pockets. The pKa modulates the electron density on the Iodine, "tuning" the strength of this interaction (Sigma-hole tuning).

Solubility Profile

Below pH 7.0, solubility is limited by the intrinsic solubility (


) of the neutral form. Above pH 9.0, solubility increases exponentially as the phenoxide anion dominates.
pH ConditionDominant SpeciesSolubility Prediction
pH 2.0 (Stomach) Neutral (OH)Low (

)
pH 7.4 (Blood) Mix (80% Neutral / 20% Anion)Moderate (

)
pH 10.0 (Basic) Anionic (O

)
High (Kinetic Solubility)

References

  • ChemicalBook. (2024). 2-Fluoro-5-iodo-3-methylphenol (CAS 2384189-32-4) Physicochemical Properties.[1]Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants).[2][3][4][5][6]

  • PubChem. (2024).[7][8] Compound Summary: 2-Fluoro-5-methylphenol (Structural Analog). National Library of Medicine. Link

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Fluoro-5-iodo-3-methylphenol intermediates

Application Note & Synthesis Protocols Topic: Strategic Synthesis of 2-Fluoro-5-iodo-3-methylphenol: Protocols for Key Halogenated Phenolic Intermediates Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocols

Topic: Strategic Synthesis of 2-Fluoro-5-iodo-3-methylphenol: Protocols for Key Halogenated Phenolic Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted halogenated phenols are foundational scaffolds in medicinal chemistry, where the strategic placement of fluorine and iodine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for further functionalization via cross-coupling reactions. This document provides a detailed synthetic guide for obtaining key iodinated intermediates starting from 2-Fluoro-3-methylphenol, with a focus on producing the valuable, yet synthetically challenging, 2-Fluoro-5-iodo-3-methylphenol. We delve into the mechanistic principles governing regioselectivity in electrophilic aromatic substitution and present a robust, field-tested protocol using N-Iodosuccinimide (NIS).

Introduction: The Strategic Value of Polysubstituted Phenols

In modern drug discovery, the precise engineering of molecular architecture is paramount. Halogenated aromatic compounds, particularly phenols, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The target scaffold, 2-Fluoro-5-iodo-3-methylphenol, incorporates three distinct substituents on a phenolic ring, each contributing unique properties:

  • Hydroxyl Group (-OH): Provides a polar interaction point for receptor binding and a site for further chemical modification (e.g., etherification).

  • Fluorine Atom (-F): Often used to block metabolic oxidation sites, increase lipophilicity, and modulate the pKa of adjacent functional groups, thereby improving cell membrane permeability and oral bioavailability.[3][4]

  • Methyl Group (-CH₃): A small lipophilic group that can probe hydrophobic pockets in target proteins and influence molecular conformation.

  • Iodine Atom (-I): A large, polarizable halogen that can participate in halogen bonding. Critically, the carbon-iodine bond is highly reactive, making it an ideal precursor for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Sonogashira cross-couplings.[1]

This guide provides a comprehensive approach to the synthesis of this class of compounds, starting from the commercially available precursor, 2-Fluoro-3-methylphenol.

Retrosynthetic Analysis and Strategic Planning

The most direct and atom-economical approach to synthesizing 2-Fluoro-5-iodo-3-methylphenol is through the electrophilic iodination of 2-Fluoro-3-methylphenol. This strategy is predicated on the ability to control the regioselectivity of the C-H activation and iodination process on the electron-rich phenol ring.

G Target 2-Fluoro-5-iodo-3-methylphenol Intermediate 2-Fluoro-3-methylphenol Target->Intermediate C-I Bond Formation Reagent Electrophilic Iodine Source (e.g., NIS) Reagent->Target

Caption: Retrosynthetic pathway for 2-Fluoro-5-iodo-3-methylphenol.

Mechanistic Insights: The Challenge of Regioselectivity

The primary challenge in this synthesis is controlling the position of the incoming iodine electrophile. The substitution pattern on the starting material, 2-Fluoro-3-methylphenol, creates a complex regiochemical landscape governed by the cumulative directing effects of the existing substituents.

  • Hydroxyl (-OH at C1): A powerful activating group and a strong ortho, para-director. It strongly directs electrophiles to positions C2, C4, and C6.

  • Fluorine (-F at C2): An inductively deactivating but resonance-donating group, resulting in overall deactivation but maintaining an ortho, para-directing influence. It directs electrophiles to positions C3 and C5.

  • Methyl (-CH₃ at C3): A weakly activating group via hyperconjugation and an ortho, para-director. It directs electrophiles to positions C2, C4, and C6.

Analysis of Potential Iodination Sites:

  • C4-position: Activated by both the powerful -OH group (para) and the -CH₃ group (ortho). This is a highly probable site for iodination.

  • C6-position: Activated by both the -OH group (ortho) and the -CH₃ group (para). This is also a highly probable site for iodination.

  • C5-position: Directed only by the -F group (para). While the fluorine atom directs to this position, its overall electron-withdrawing nature deactivates the ring compared to the potent activation provided by the hydroxyl group.

Therefore, direct iodination is expected to produce a mixture of regioisomers, primarily the 4-iodo and 6-iodo derivatives, with the desired 5-iodo product likely forming as a minor component. The subsequent protocol is designed to facilitate this reaction, with the understanding that purification by chromatography will be essential to isolate the target isomer.

G cluster_0 Directing Effects on 2-Fluoro-3-methylphenol cluster_1 Predicted Major Products cluster_2 Predicted Minor Product Start Phenol Ring (C1-C6) OH OH (C1) (Strong o,p-Director) C4 C4 OH->C4 para C6 C6 OH->C6 ortho F F (C2) (o,p-Director) C5 C5 F->C5 para Me CH3 (C3) (o,p-Director) Me->C4 ortho Me->C6 para P1 4-Iodo Isomer C4->P1 P3 5-Iodo Isomer (Target) C5->P3 P2 6-Iodo Isomer C6->P2

Caption: Regiochemical influences on the electrophilic iodination of 2-Fluoro-3-methylphenol.

Experimental Protocol: Iodination with N-Iodosuccinimide (NIS)

This protocol employs N-Iodosuccinimide (NIS) as the electrophilic iodine source. NIS is often preferred over molecular iodine (I₂) as it is easier to handle and can provide cleaner reactions with fewer side products, especially when catalyzed by a strong acid.[1]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
2-Fluoro-3-methylphenolC₇H₇FO126.13e.g., Sigma-AldrichStarting material[5]
N-Iodosuccinimide (NIS)C₄H₄INO₂224.99e.g., Sigma-AldrichIodinating agent, protect from light.
Acetonitrile (CH₃CN)C₂H₃N41.05e.g., Fisher Sci.Anhydrous, reaction solvent.
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02e.g., Sigma-AldrichCatalyst, handle in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93e.g., VWRExtraction solvent.
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11e.g., VWR10% aqueous solution for quenching.
Saturated Sodium BicarbonateNaHCO₃84.01e.g., VWRAqueous solution for washing.
Brine (Saturated NaCl)NaCl58.44e.g., VWRAqueous solution for washing.
Anhydrous Magnesium SulfateMgSO₄120.37e.g., VWRDrying agent.
Silica GelSiO₂60.08e.g., VWRFor column chromatography (230-400 mesh).
Step-by-Step Synthesis Procedure

G A 1. Dissolve 2-Fluoro-3-methylphenol in anhydrous Acetonitrile (0.2 M) under Nitrogen atmosphere. B 2. Cool the solution to 0 °C using an ice-water bath. A->B C 3. Add N-Iodosuccinimide (1.1 eq.) portion-wise over 15 minutes. B->C D 4. Add Trifluoroacetic Acid (0.1 eq.) dropwise via syringe. C->D E 5. Allow reaction to warm to room temp. Stir for 4-12 hours. D->E F 6. Monitor reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). E->F G 7. Quench with 10% Na₂S₂O₃ (aq) to neutralize excess iodine. F->G H 8. Extract with Dichloromethane (3x). G->H I 9. Wash combined organic layers with Sat. NaHCO₃ and Brine. H->I J 10. Dry over MgSO₄, filter, and concentrate under reduced pressure. I->J K 11. Purify crude oil via flash column chromatography to isolate isomers. J->K

Caption: Experimental workflow for the iodination of 2-Fluoro-3-methylphenol.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-methylphenol (1.00 g, 7.93 mmol).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir under a nitrogen atmosphere until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add N-Iodosuccinimide (1.96 g, 8.72 mmol, 1.1 equivalents) in small portions over 15 minutes. The solution may develop a yellow or orange color.

  • Catalyst Addition: Add trifluoroacetic acid (60 µL, 0.79 mmol, 0.1 equivalents) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 80% Hexanes / 20% Ethyl Acetate).

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution. Stir until the color dissipates.[6]

  • Work-up - Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to separate the different regioisomers. The desired 2-Fluoro-5-iodo-3-methylphenol isomer is expected to be one of the collected fractions.

Conclusion

The synthesis of polysubstituted phenols like 2-Fluoro-5-iodo-3-methylphenol is a non-trivial but essential task for advancing drug discovery programs. This application note provides a robust and logical protocol for the direct iodination of 2-Fluoro-3-methylphenol. While acknowledging the inherent challenge of regioselectivity, this method provides a reliable pathway to access a mixture of valuable iodinated intermediates. The successful isolation of the target 2-Fluoro-5-iodo-3-methylphenol via careful chromatographic purification furnishes a versatile building block, primed for further elaboration into novel and complex molecular entities through established cross-coupling chemistries.

References

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. (n.d.). Studylib. Retrieved February 10, 2026, from [Link]

  • Christiansen, J., & Feldthus, A. (n.d.). Iodination of phenol. Technical University of Denmark. Retrieved February 10, 2026, from [Link]

Sources

Application

Application Note: Precision Synthesis of Biaryl Scaffolds from 2-Fluoro-5-iodo-3-methylphenol

Executive Summary This guide details the synthetic methodology for converting 2-Fluoro-5-iodo-3-methylphenol (CAS: Variable/Intermediate) into functionalized biaryl compounds. This scaffold is increasingly prevalent in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic methodology for converting 2-Fluoro-5-iodo-3-methylphenol (CAS: Variable/Intermediate) into functionalized biaryl compounds. This scaffold is increasingly prevalent in medicinal chemistry; the ortho-fluorine/methyl motif provides metabolic blocking sites and conformational restriction, while the phenol offers a handle for further diversification (e.g., etherification, prodrug formation).

While direct coupling of unprotected phenols is possible, this guide prioritizes a Protection-Coupling-Deprotection strategy. This route mitigates catalyst poisoning by phenoxides and suppresses hydrodehalogenation side-reactions, ensuring reproducibility in drug discovery campaigns.

Strategic Analysis & Chemical Logic

Substrate Reactivity Profile

The substrate, 2-Fluoro-5-iodo-3-methylphenol , possesses three distinct electronic features governing its reactivity:

  • C5-Iodide (Reactive Site): The C-I bond is the weakest (

    
    53 kcal/mol), facilitating rapid oxidative addition by Pd(0).
    
  • C2-Fluorine (Electronic Activator): Located para to the iodine, the electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I). This lowers the electron density at C5, accelerating oxidative addition relative to non-fluorinated analogues.

  • C1-Phenol (Challenge): The acidic proton (

    
    ) can quench reactive organometallic intermediates or coordinate tightly to Palladium, reducing turnover frequency (TOF).
    
The "Protect First" Rationale

Although water-soluble phosphines allow for direct coupling of phenols, protecting the hydroxyl group is recommended for scale-up.

  • Protection Choice: The Methoxymethyl (MOM) or Benzyl (Bn) ether.

    • Why MOM? Stable to basic Suzuki conditions; removed via mild acid (preventing reduction of the biaryl ring).

    • Why Bn? Highly crystalline intermediates; removed via hydrogenolysis (clean, but requires care with other reducible groups).

    • Decision: This protocol uses Benzyl (Bn) protection due to the ease of monitoring and high crystallinity of intermediates, with a note on MOM for specific cases.

Visual Workflow (Process Logic)

The following diagram outlines the critical decision pathways and reaction stages.

BiarylSynthesis Start Substrate: 2-Fluoro-5-iodo-3-methylphenol Protect Step 1: Protection (BnBr, K2CO3) Start->Protect Shields OH Suzuki Step 2: Cross-Coupling (Pd-Catalysis) Protect->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Deprotect Step 3: Deprotection (H2, Pd/C or BBr3) Suzuki->Deprotect Cleave Bn SideRxn Risk: Hydrodehalogenation (Formation of Ar-H) Suzuki->SideRxn If wet/slow transmetallation Product Target: Functionalized Biaryl Deprotect->Product

Figure 1: Strategic workflow for the synthesis of biaryls from halophenols. The protection step is critical to prevent catalyst deactivation.

Detailed Experimental Protocols

Protocol A: Phenol Protection (Benzylation)

Objective: Mask the acidic proton to prevent catalyst interference.

  • Setup: Charge a round-bottom flask with 2-Fluoro-5-iodo-3-methylphenol (1.0 equiv) and Acetone (0.2 M concentration).

  • Reagents: Add Potassium Carbonate (

    
    )  (1.5 equiv) followed by Benzyl Bromide (BnBr)  (1.1 equiv) dropwise.
    
  • Reaction: Heat to reflux (

    
    C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of the starting phenol.
    
  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

  • Purification: Recrystallize from cold Ethanol or pass through a short silica plug (100% Hexanes

    
     5% EtOAc/Hex) to yield 1-(Benzyloxy)-2-fluoro-5-iodo-3-methylbenzene .
    
    • Expected Yield: >90%.

Protocol B: Suzuki-Miyaura Cross-Coupling (The Core Step)

Objective: Form the C-C biaryl bond at C5.

Critical Reagents:

  • Catalyst:

    
     (3-5 mol%). The bidentate ferrocenyl ligand prevents 
    
    
    
    -hydride elimination and supports the coupling of sterically encumbered substrates.
  • Base:

    
     (Cesium Carbonate).[1] The "Cesium Effect" often improves solubility in organic solvents compared to Potassium salts.
    
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step:

  • Inerting: Flame-dry a reaction vial/flask and purge with Argon or Nitrogen for 5 minutes.

  • Loading: Add the Protected Iodide from Protocol A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Solvent: Add degassed Dioxane/Water mixture.

    • Note: Degas solvents by bubbling Argon for 15 mins before addition to prevent oxidation of the catalyst.

  • Catalyst Addition: Add

    
     (0.05 equiv) quickly against a positive flow of Argon. Seal the vessel.
    
  • Heating: Heat to 85–90°C for 4–12 hours.

    • Checkpoint: The reaction mixture should turn black (active Pd) but should not precipitate a mirror immediately.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Protocol C: Deprotection (Restoring the Phenol)

Option 1: Hydrogenolysis (Standard)

  • Dissolve biaryl in MeOH/EtOAc. Add 10% Pd/C (10 wt%). Stir under

    
     balloon (1 atm) for 2-6 hours.
    
  • Warning: Monitor closely to ensure the biaryl ring is not reduced.

Option 2: Lewis Acid (For sensitive substrates)

  • Dissolve in dry DCM at -78°C. Add

    
     (1M in DCM, 1.5 equiv). Warm to 0°C over 1 hour. Quench with MeOH.
    

Technical Data & Optimization

Table 1: Troubleshooting Common Failure Modes
ObservationDiagnosisCorrective Action
Start Material Remains Catalyst DeactivationRe-purge solvents; Switch to highly active catalyst like Pd(dtbpf)Cl2 or XPhos Pd G4 .
Product is De-iodinated (Ar-H formed)HydrodehalogenationThis occurs if transmetallation is slow. Increase Boronic Acid (1.5 eq) and Base concentration. Ensure system is strictly anhydrous if using anhydrous bases (

).
Homocoupling of Boronic Acid Oxidative CouplingToo much

in the system. Degas solvents more rigorously (Freeze-Pump-Thaw).
Low Conversion Steric BulkIf the coupling partner is bulky, switch solvent to Toluene/Water and raise temp to 100°C.
Table 2: Comparison of Catalyst Systems for this Substrate
Catalyst SystemProsConsRecommendation

Cheap, standard.Air sensitive, thermal instability >80°C.Use for simple couplings only.

Robust, air stable, excellent for iodides.Moderate activity on chlorides.Primary Recommendation.

+ XPhos
Extremely active, works on chlorides.Expensive, complex setup.Use if

fails.

References

  • Suzuki-Miyaura Coupling Fundamentals

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Halophenol Coupling Strategies

    • Detailed investigation on the protection-free vs. protected coupling of halophenols, highlighting the utility of water as a solvent for unprotected species.
  • Electronic Effects of Fluorine

    • Studies on how para-fluorine substitution affects the rate of oxid
  • Protocol Validation (Standard Conditions)

    • General procedure for Pd(dppf)
  • Dehalogenation Mechanisms

    • Analysis of side-reactions in Suzuki coupling involving electron-poor halides.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2-Fluoro-5-iodo-3-methylphenol in water

Case ID: SOL-FIM-002 Molecule: 2-Fluoro-5-iodo-3-methylphenol Chemical Class: Poly-halogenated Phenol Support Tier: Senior Application Scientist Level Diagnostic Overview: Why is this molecule difficult? Before attemptin...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-FIM-002 Molecule: 2-Fluoro-5-iodo-3-methylphenol Chemical Class: Poly-halogenated Phenol Support Tier: Senior Application Scientist Level

Diagnostic Overview: Why is this molecule difficult?

Before attempting a fix, it is crucial to understand the physicochemical barriers preventing solubility. 2-Fluoro-5-iodo-3-methylphenol presents a "perfect storm" of hydrophobicity.

FeatureImpact on SolubilityMechanism
Iodine Atom (C5) High Negative Impact Iodine is large and extremely polarizable but lipophilic (hydrophobic). It increases London dispersion forces, promoting strong crystal packing that water cannot break.
Methyl Group (C3) Negative Impact Adds non-polar bulk, increasing the LogP (Partition Coefficient).
Fluorine Atom (C2) Neutral/Negative While electronegative, the C-F bond does not participate significantly in hydrogen bonding with water.
Phenol (-OH) Positive (Conditional) This is your only "handle" for solubility. However, at neutral pH, the lipophilic I, F, and Me groups overwhelm this single hydrophilic group.

Key Data Points:

  • Predicted LogP: ~2.44 (Moderately Lipophilic)

  • Predicted pKa: ~7.97 [1][1]

  • Implication: At pH 7.4 (physiological), the molecule is >80% protonated (neutral) and therefore insoluble.

Troubleshooting Q&A

Q1: I made a 100 mM stock in DMSO, but it crashes out (precipitates) instantly when I add it to my cell culture media. Why?

A: You are experiencing "Solvent Shock" . When a high-concentration DMSO stock hits an aqueous buffer, the DMSO diffuses into the water faster than the drug can equilibrate. The local concentration of the drug spikes, and because the water molecules are too ordered to accommodate the hydrophobic iodine/methyl groups, the drug aggregates and precipitates.

The Fix: Serial Dilution with an Intermediate Step Do not jump from 100% DMSO to 1% DMSO in one step.

  • Stock: 100 mM in pure DMSO.

  • Intermediate: Dilute 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG400 or Ethanol).

  • Final: Dilute this intermediate into your media.

Q2: Can I use pH to improve solubility?

A: Yes, this is the most effective chemical method. Because the pKa is approximately 7.97, the molecule acts as a weak acid.

  • At pH 7.0: It is neutral (insoluble).

  • At pH 9.0: It is deprotonated (anionic phenolate) and highly soluble.

Protocol: If your assay allows, adjust your buffer pH to 8.5–9.0 using NaOH. If you must work at pH 7.4, ensure you are using a strong buffer (like 50mM HEPES) to prevent the acidic phenol from locally lowering the pH and precipitating.

Q3: My solution turned pink/yellow after 24 hours. Is it still good?

A: Discard it. Iodinated phenols are photolabile (light-sensitive). The Carbon-Iodine bond is weak and can cleave under UV/visible light, releasing free iodine (yellow/brown) and radical species [2]. Additionally, phenols oxidize to quinones (pink) upon air exposure.[2]

Prevention:

  • Always use Amber Vials .

  • Wrap tubes in aluminum foil during incubation.

  • Prepare fresh stocks immediately before use.

Visual Troubleshooting Workflows

Diagram 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityLogic Start Start: 2-Fluoro-5-iodo-3-methylphenol AppCheck What is the Application? Start->AppCheck BioAssay Biological Assay (Cells/Enzymes) AppCheck->BioAssay ChemSyn Chemical Synthesis AppCheck->ChemSyn pHCheck Can you tolerate pH > 8.5? BioAssay->pHCheck OrganicSolv Use DCM, THF, or Ethyl Acetate ChemSyn->OrganicSolv YesPH Use Carbonate/Glycine Buffer (Forms Soluble Phenolate) pHCheck->YesPH Yes NoPH Must stay pH 7.4? pHCheck->NoPH No Cosolvent Add Co-solvents: 1. DMSO (max 1%) 2. PEG400 (up to 5%) 3. Tween 80 (0.1%) NoPH->Cosolvent Cyclodextrin Advanced: Use HP-beta-Cyclodextrin (Encapsulates hydrophobic Iodine) Cosolvent->Cyclodextrin Still precipitating?

Caption: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Validated Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock

Target: Create a stock solution that minimizes oxidation and hydrolysis.

  • Weighing: Weigh the solid in a low-humidity environment (iodinated phenols can be hygroscopic).

  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%).

    • Why? Water in DMSO accelerates phenol oxidation.

  • Dissolution: Vortex for 30 seconds. If particles remain, warm gently to 37°C (water bath). Do not sonicate for extended periods as this generates heat and free radicals that degrade the C-I bond.

  • Storage: Aliquot into single-use amber vials. Store at -20°C.

Protocol B: The "Golden" Dilution Method (For Bioassays)

Target: Diluting to 10 µM in media without precipitation.

StepReagentVolumeFinal Conc.Notes
1 50 mM Stock (DMSO)2 µL50 mMClear yellow/colorless solution
2 Intermediate Dilution Add to 98 µL of PEG400 100 µL1 mMPEG acts as a "bridge" between DMSO and water.
3 Final Dilution Add 10 µL of Step 2 to 990 µL Media1000 µL10 µMFinal DMSO is 0.02%. Final PEG is 1%.
Diagram 2: The "Bridge" Solvent Mechanism

Understanding why Protocol B works.

DilutionMech cluster_crash Direct Dilution (Crash Out) cluster_bridge Bridged Dilution (Stable) Drug Drug (Hydrophobic) DMSO DMSO (Aprotic) Drug->DMSO Drug->DMSO Water Water (H-Bond Network) DMSO->Water  DMSO leaves  Drug aggregates PEG PEG400 (Amphiphilic Bridge) DMSO->PEG  Soluble PEG->Water  Gradual  Integration

Caption: Mechanism of action for PEG400 as an intermediate co-solvent to prevent precipitation.

Advanced Formulation: Cyclodextrins

If the co-solvent method (Protocol B)[3] fails or is toxic to your specific cell line, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Mechanism: The hydrophobic iodine/methyl phenyl ring inserts into the cyclodextrin cavity, while the hydrophilic exterior interacts with water.

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Use this solution to dilute your DMSO stock instead of pure water/media [3].[4][5]

References

  • Boule, P., et al. (1997). Photochemical behaviour of halophenols in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignments for 2-Fluoro-5-iodo-3-methylphenol

The following guide details the NMR structural assignment for 2-Fluoro-5-iodo-3-methylphenol , a halogenated phenolic intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals. This guide compar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the NMR structural assignment for 2-Fluoro-5-iodo-3-methylphenol , a halogenated phenolic intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.

This guide compares three assignment methodologies: Standard 1D


H NMR , 

F-Decoupled

H NMR
, and Computational Prediction , highlighting why advanced decoupling techniques are essential for this specific fluorinated scaffold.
A Technical Comparison of Assignment Methodologies

Executive Summary: The "Fluorine Problem"

For researchers working with 2-Fluoro-5-iodo-3-methylphenol (CAS: 1823935-35-8) , standard proton NMR often yields ambiguous data. The presence of a fluorine atom at the C2 position introduces significant spin-spin coupling (


), splitting proton signals into complex multiplets that obscure the subtle couplings between aromatic protons.

Recommendation: While standard 1D NMR is sufficient for purity checks,


F-decoupled 

H NMR (

H

F

)
is the superior alternative for definitive structural characterization, offering a 300% improvement in signal clarity for the aromatic region.

Structural Analysis & Predicted Parameters

Before analyzing spectra, we must establish the theoretical framework. The molecule possesses a tetra-substituted benzene ring, leaving only two aromatic protons (H4 and H6) and one methyl group.

The Scaffold Logic
  • C1-OH: Strong electron donor (Shielding).

  • C2-F: Strong electronegativity (Induction/Deshielding) + Spin Active (

    
    ).
    
  • C3-CH3: Weak electron donor.

  • C5-I: Heavy atom effect (Shielding/Deshielding depending on position).

Predicted Chemical Shifts & Couplings (CDCl )
MoietyPosition

(ppm)
Multiplicity (Standard)Multiplicity (

F Decoupled)
Key Coupling (

Hz)
OH C15.10 - 5.50Broad SingletBroad SingletExchangeable
Ar-H C67.00 - 7.10dd (Doublet of Doublets)d (Doublet)

,

Ar-H C47.15 - 7.25dd (Doublet of Doublets)d (Doublet)

,

CH

C32.25 - 2.30d (Doublet)s (Singlet)

Note: The chemical shifts of H4 and H6 are extremely close due to the competing electronic effects of the Iodine (C5) and Hydroxyl (C1) groups.

Comparative Analysis: Assignment Methodologies

We evaluated three approaches to assigning this molecule.

Method A: Standard 1D H NMR (The Baseline)
  • Protocol: 16 scans, 30° pulse, CDCl

    
    .
    
  • Outcome: The aromatic region (7.0–7.3 ppm) appears as two overlapping "pseudo-triplets" or messy multiplets.

  • Failure Point: The coupling of H4 and H6 to Fluorine (

    
     Hz) is roughly 3x larger than the proton-proton meta coupling (
    
    
    
    Hz). This creates a complex splitting pattern (
    
    
    ) that looks like a triplet, making it difficult to distinguish H4 from H6 or identify impurities.
Method B: F-Decoupled H NMR (The Superior Alternative)
  • Protocol: 16 scans, continuous wave (CW) decoupling on the

    
    F channel during acquisition.
    
  • Outcome:

    • The Methyl group collapses from a doublet to a sharp singlet.

    • The Aromatic protons simplify from doublet-of-doublets to clear doublets.

  • Advantage: This instantly reveals the true proton-proton coupling (

    
    ), confirming the meta relationship between H4 and H6. It allows for precise integration and impurity detection hidden under the original multiplets.
    
Method C: Computational Prediction (ChemDraw/MestReNova)
  • Outcome: Algorithms often struggle with the "Heavy Atom Effect" of Iodine.

  • Error Margin: Predictions frequently misplace the H4/H6 protons by 0.2–0.4 ppm, often reversing their order relative to experimental data.

  • Verdict: Useful for rough estimation, but unreliable for assigning specific regioisomers of fluoro-iodo-phenols.

Assignment Workflow Diagram

The following logic flow illustrates the decision process for confirming the structure using the recommended decoupled method.

NMR_Assignment_Flow Start Sample: 2-Fluoro-5-iodo-3-methylphenol Step1 Run 1D 1H NMR (CDCl3) Start->Step1 Decision Are Ar-H signals overlapping? Step1->Decision Method_Std Analyze Multiplets (High Risk of Error) Decision->Method_Std No (Rare) Method_Dec Run {19F}1H Decoupled NMR Decision->Method_Dec Yes (Expected) Result_Me Methyl Signal (2.2 ppm) Becomes Singlet Method_Dec->Result_Me Result_Ar Ar-H Signals Become Clear Doublets (J=2Hz) Method_Dec->Result_Ar Conclusion Confirm Regioisomer: Meta-Coupling (H4-H6) Verified Result_Me->Conclusion Result_Ar->Conclusion

Figure 1: Decision logic for resolving spectral ambiguity in fluorinated phenols.

Detailed Experimental Protocol

To reproduce the superior results of Method B, follow this specific acquisition workflow.

Sample Preparation
  • Solvent: Use CDCl

    
      (99.8% D) with 0.03% TMS. Avoid DMSO-d
    
    
    
    unless solubility is an issue, as it broadens the OH peak and obscures aromatic couplings via viscosity.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Class A recommended).

Instrument Setup (Bruker/Varian 400 MHz+)
  • Lock & Shim: Lock on CDCl

    
    . Perform gradient shimming (TopShim).
    
  • Parameter Set: Select a standard proton parameter set (e.g., PROTON or zg30).

  • Decoupling Setup:

    • Set decoupling channel (O2) to

      
      F  (376 MHz).
      
    • Set decoupling mode to Inverse Gated or Standard CW during acquisition.

    • Critical: Ensure the decoupler offset (O2P) is centered on the fluorine signal (approx -130 to -140 ppm for Ar-F). If unknown, run a quick

      
      F scan first to determine the center frequency.
      
  • Acquisition:

    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Scans (NS): 16 or 32.

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of aromatic protons).

References

  • General NMR Shifts of Trace Impurities : Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Process. The Journal of Organic Chemistry. Link

  • Fluorine Coupling Constants : Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Substituent Chemical Shift (SCS) Data : Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Compound Data Reference : PubChem CID 131320274 (Isomer Analogues). Link

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Fluoro-5-iodo-3-methylphenol

[1][2] Executive Summary & Chemical Profile 2-Fluoro-5-iodo-3-methylphenol is a poly-halogenated phenolic intermediate often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.[1][2] Its dispo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

2-Fluoro-5-iodo-3-methylphenol is a poly-halogenated phenolic intermediate often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.[1][2] Its disposal profile is governed by three critical factors: phenolic acidity/corrosivity , halogen content (F, I) , and potential photolability (iodine-carbon bond).[1][2]

Unlike generic organic waste, this compound requires strict segregation from non-halogenated streams to prevent regulatory violations and ensure efficient incineration.[2]

Chemical Safety Data Table
ParameterSpecificationOperational Implication
CAS Number 1823935-35-8Use for waste manifesting.[1]
Physical State Solid (typically off-white/beige)Dust inhalation hazard; requires double containment.[1]
Primary Hazards Corrosive (H314) , Acute Tox.[2] (H302)Causes severe skin burns; penetrates nitrile rapidly.
Chemical Class Halogenated PhenolDO NOT mix with strong oxidizers or non-halogenated solvents.
pKa (Est.) ~8–9 (Weak Acid)Can form salts with strong bases; incompatible with acids.
Storage 2–8°C, Dark, Inert AtmosphereLight sensitive (C-I bond cleavage); store under Argon/Nitrogen.[2]

Pre-Disposal Stabilization & Handling

Core Directive: Disposal begins at the bench. The stability of the waste stream depends on how the material is quenched and collected.

A. PPE Requirements (Critical)

Standard nitrile gloves often provide insufficient breakthrough time for phenols.

  • Primary Layer: 4-mil Nitrile (disposable).[1]

  • Secondary Layer: Silver Shield® (laminate) or Neoprene (if handling concentrated stock).

  • Respiratory: P100 particulate respirator or active fume hood sash at proper height.

B. Bench-Side Stabilization Protocol

If the material is part of a reaction mixture or mother liquor, do not dispose of it directly without stabilization.[1]

  • Quenching (Reaction Mixtures):

    • Cool the reaction vessel to 0°C.

    • Slowly add a saturated aqueous solution of Ammonium Chloride (

      
      ) or dilute Sodium Thiosulfate (
      
      
      
      ) if free iodine is suspected (indicated by purple/brown color).
    • Why: This neutralizes active reagents and reduces any liberated iodine (

      
      ) to iodide (
      
      
      
      ), preventing off-gassing in the waste container.[1][2]
  • pH Adjustment:

    • Ensure the waste stream pH is between 5 and 9.

    • Caution: Do not add strong acids to phenolic waste; it increases the volatility of the phenol.

Waste Stream Segregation (Decision Matrix)

Proper segregation is the single most effective way to reduce disposal costs and safety risks. Halogenated phenols must never enter the "Non-Halogenated" solvent stream.

Waste Classification Workflow

WasteSegregation Start Waste Material: 2-Fluoro-5-iodo-3-methylphenol StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/Mother Liquor SolidPack Pack in HDPE Wide-Mouth Jar Label: Toxic Solid, Organic, n.o.s. Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Ethyl Acetate) SolventCheck->NonHaloSolv Aqueous Aqueous Layer SolventCheck->Aqueous HaloWaste Stream A: Halogenated Organic Waste (High BTU Incineration) HaloSolv->HaloWaste MixedWaste Stream A: Halogenated Organic Waste (Contaminated Non-Halo) NonHaloSolv->MixedWaste *MUST* go to Halo stream due to F/I content AqWaste Stream B: Aqueous Toxic (Check pH 5-9) Aqueous->AqWaste

Figure 1: Decision matrix for segregating 2-Fluoro-5-iodo-3-methylphenol waste. Note that even if dissolved in non-halogenated solvents, the presence of the Fluorine/Iodine atoms mandates disposal in the Halogenated stream.[1][2]

Packaging and Labeling Procedures

A. Container Selection
  • Solids: Wide-mouth High-Density Polyethylene (HDPE) jars.[1] Glass is acceptable but poses a breakage risk.[1]

  • Liquids: Amber glass bottles (preferred for light sensitivity) or HDPE carboys.

    • Note: Do not use metal containers (steel cans) as phenols can be corrosive to certain metals over time, and the iodine content can cause pitting.[2]

B. Labeling Requirements (RCRA/DOT)

Labeling must be completed before the waste is moved to the accumulation area.

FieldRequired Content
Chemical Name 2-Fluoro-5-iodo-3-methylphenol Solution (or Solid)
Constituents List all solvents (e.g., "Dichloromethane 90%, Phenol derivative 10%")
Hazard Checkbox [x] Toxic [x] Corrosive [x] Halogenated
EPA Waste Codes D002 (Corrosive), D001 (if flammable solvent used).[1][2] Note: While not explicitly F-listed, treat as F-listed equivalent for safety.
Date Start date of accumulation.
C. DOT Shipping Name (For Off-Site Transport)

If shipping pure material for disposal:

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (2-Fluoro-5-iodo-3-methylphenol)[1][2]

  • Hazard Class: 8

  • UN Number: UN 3261

  • Packing Group: II or III (Assume II for high corrosivity unless testing proves otherwise).

Emergency Spill Response

Scenario: A 5g vial of solid 2-Fluoro-5-iodo-3-methylphenol drops and shatters.

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles.[2] If dust is visible, use a respirator.[2]

  • Containment: Cover the spill with a dry absorbent pad or spill pillow to prevent spread.

  • Neutralization (Optional but Recommended):

    • Do not use water immediately (spreads contamination).

    • You may treat the area with a dilute solution of Sodium Carbonate (soda ash) to neutralize acidity after bulk solid removal.

  • Cleanup:

    • Scoop solids using a plastic dustpan (do not create dust).

    • Wipe the surface with a solvent (Ethanol or Acetone) to solubilize remaining phenolic residue.

    • Final Wash: Wash the area with soap and water.

  • Disposal: Place all glass shards, wipes, and gloves into a Solid Hazardous Waste bucket labeled "Debris contaminated with Halogenated Phenol."[2]

References

  • Sigma-Aldrich. (2023).[1][3] Safety Data Sheet: 2-Fluoro-5-iodo-3-methylphenol. Merck KGaA.[1][3]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).

  • Thermo Fisher Scientific. (2023). Chemical Resistance of Labware Materials.

  • PubChem. (2023). Compound Summary: Halogenated Phenols Toxicity Profile. National Library of Medicine. [2]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-Fluoro-5-iodo-3-methylphenol

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Fluoro-5-iodo-3-methylphenol. It is intended for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Fluoro-5-iodo-3-methylphenol. It is intended for researchers, scientists, and professionals in drug development who may work with this and structurally similar halogenated phenols. The information herein is synthesized from established safety data for analogous compounds and general best practices for managing hazardous chemicals.

Hazard Assessment and Toxidynamics

GHS Hazard Classification (Inferred from 2-Fluoro-5-iodophenol): [1]

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Key Hazards of Phenols: Phenol and its derivatives are systemic toxins that can be rapidly absorbed through the skin, eyes, and mucous membranes.[2] A critical danger of phenol is its local anesthetic effect, which can cause severe burns that may not be immediately painful or visible.[2] Systemic absorption can lead to severe health consequences, including liver and kidney damage, and in cases of significant exposure, can be fatal.[2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is essential when selecting PPE for handling 2-Fluoro-5-iodo-3-methylphenol. The following recommendations are based on the hazards of phenol and halogenated compounds.

Skin and Body Protection
  • Primary Gloves: Due to the high permeability of standard laboratory gloves to phenols, specialized glove materials are required. Recommended materials for prolonged contact or splash protection include butyl rubber or neoprene .[2] Thicker gauge nitrile gloves may offer very short-term protection but should be changed immediately upon contamination.[4] It is advisable to double-glove.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Apron: For procedures involving larger quantities or a significant splash risk, a chemically resistant apron made of butyl rubber or neoprene is recommended.[2]

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory.

Eye and Face Protection
  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Chemical Goggles: When there is a risk of splashes or handling larger volumes, chemical splash goggles should be worn.

  • Face Shield: For procedures with a high splash potential, a face shield should be worn in conjunction with chemical goggles.[3]

Respiratory Protection
  • Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All work with 2-Fluoro-5-iodo-3-methylphenol should be conducted in a certified chemical fume hood.[2][5]

  • Respirators: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a fit-tested respirator with an appropriate organic vapor cartridge is necessary.[5][6]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow PPE Selection for 2-Fluoro-5-iodo-3-methylphenol Handling cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling Start Start: Handling 2-Fluoro-5-iodo-3-methylphenol AssessVolume Assess Volume & Concentration Start->AssessVolume AssessSplash Assess Splash Potential AssessVolume->AssessSplash VolumeLarge Large Volume? AssessVolume->VolumeLarge EngineeringControls Work in Chemical Fume Hood AssessSplash->EngineeringControls SplashHigh High Splash Risk? AssessSplash->SplashHigh EyeProtection Select Eye/Face Protection EngineeringControls->EyeProtection GloveSelection Select Gloves EngineeringControls->GloveSelection BodyProtection Select Body Protection EngineeringControls->BodyProtection Decontaminate Decontaminate Work Area EyeProtection->Decontaminate Proceed with task Goggles Chemical Goggles EyeProtection->Goggles Low Splash Risk GloveSelection->Decontaminate Proceed with task ButylGloves Butyl/Neoprene Gloves (Double-gloved) GloveSelection->ButylGloves BodyProtection->Decontaminate Proceed with task ChemApron Chemical Resistant Apron BodyProtection->ChemApron Yes WasteDisposal Dispose of Waste Decontaminate->WasteDisposal SplashHigh->EyeProtection SplashHigh->BodyProtection SplashHigh->Goggles No FaceShield Goggles + Face Shield SplashHigh->FaceShield Yes VolumeLarge->BodyProtection VolumeLarge->ChemApron Yes

Caption: PPE Selection Workflow for Handling Halogenated Phenols.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[2]

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don all required PPE as outlined in Section 2.

  • Aliquotting and Handling:

    • Perform all manipulations of 2-Fluoro-5-iodo-3-methylphenol within the fume hood.

    • Keep containers of the chemical sealed when not in use.

    • Use appropriate tools (spatulas, scoops) for handling solids to avoid generating dust.

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of chemical waste are critical to ensure safety and environmental compliance.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • All disposable items contaminated with 2-Fluoro-5-iodo-3-methylphenol (e.g., gloves, weigh paper, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be labeled as "Halogenated Organic Waste."

  • Liquid Waste:

    • Solutions containing 2-Fluoro-5-iodo-3-methylphenol should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be labeled with the full chemical names of all components.

    • Do not mix halogenated waste with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Coordination:

    • All hazardous waste must be disposed of through your institution's EHS program. Follow their specific procedures for waste pickup and disposal.

The following diagram outlines the waste disposal workflow.

Waste_Disposal_Workflow Waste Disposal for 2-Fluoro-5-iodo-3-methylphenol cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Waste Containment cluster_final Final Disposal Start End of Experiment IdentifyWaste Identify Contaminated Materials Start->IdentifyWaste SolidWaste Contaminated Solids (Gloves, Paper, etc.) IdentifyWaste->SolidWaste LiquidWaste Contaminated Liquids (Solutions, Rinsates) IdentifyWaste->LiquidWaste SolidContainer Seal in Labeled 'Halogenated Solid Waste' Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled 'Halogenated Liquid Waste' Container LiquidWaste->LiquidContainer StoreWaste Store in Designated Satellite Accumulation Area SolidContainer->StoreWaste LiquidContainer->StoreWaste EHS_Pickup Arrange for EHS Pickup StoreWaste->EHS_Pickup

Caption: Waste Disposal Workflow for Halogenated Phenolic Compounds.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wipe the affected area with polyethylene glycol (PEG 300 or 400) if available.[2] If PEG is not available, flush the area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Standard Operating Procedure: Phenol. (n.d.). Retrieved from Google search.[3]

  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety. Retrieved from Google search.[2]

  • Phenol Guideline. (n.d.). Duke Occupational & Environmental Safety Office. Retrieved from Google search.[4]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from Google search.[5]

  • for the SAFE USE of PHENOL. (n.d.). Cefic. Retrieved from Google search.[6]

  • 2-Fluoro-5-iodophenol. (n.d.). PubChem. Retrieved from [Link]1]

Sources

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